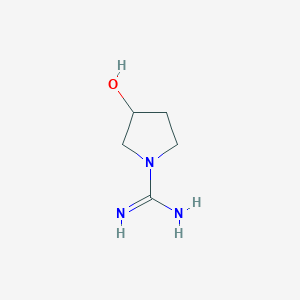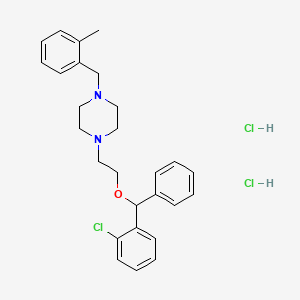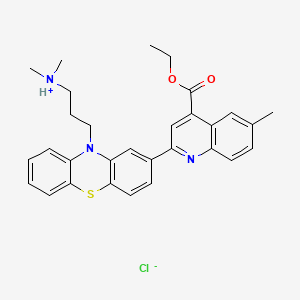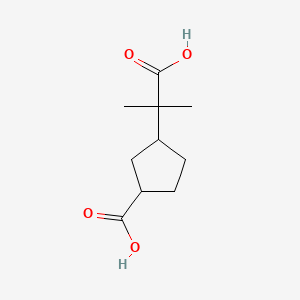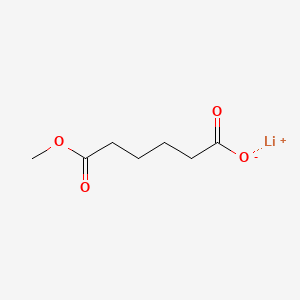
Lithium methyl adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methyl adipate is an organolithium compound with the molecular formula C7H11LiO4. It is a derivative of adipic acid, where one of the carboxyl groups is esterified with methanol, and the other is neutralized with lithium.
準備方法
Synthetic Routes and Reaction Conditions
Lithium methyl adipate can be synthesized through the neutralization reaction of adipic acid with lithium hydroxide, followed by esterification with methanol. The general reaction scheme is as follows:
Neutralization: Adipic acid reacts with lithium hydroxide to form lithium adipate. [ \text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2 \text{LiOH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + 2 \text{H}_2\text{O} ]
Esterification: Lithium adipate is then esterified with methanol to form this compound. [ \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + \text{CH}_3\text{OH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{LiOH} ]
Industrial Production Methods
Industrial production of this compound typically involves the same basic steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments to ensure complete conversion and minimize by-products .
化学反応の分析
Types of Reactions
Lithium methyl adipate undergoes several types of chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations in various substitution reactions.
Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles.
Esterification: Methanol or other alcohols in the presence of acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol, while oxidation with potassium permanganate can produce carboxylic acids .
科学的研究の応用
Lithium methyl adipate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and composites.
Pharmaceuticals: Research is ongoing into its potential use in drug development and delivery systems.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions
作用機序
The mechanism of action of lithium methyl adipate involves its ability to act as a nucleophile and participate in various chemical reactions. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. This stabilization is crucial in many organic synthesis reactions, where this compound acts as a key reagent .
類似化合物との比較
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different applications.
Lithium Adipate: The non-esterified form of lithium methyl adipate.
Dimethyl Adipate: An ester of adipic acid with two methanol groups instead of one.
Uniqueness
This compound is unique due to its dual functionality as both an ester and a lithium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-esterified or fully esterified counterparts .
特性
CAS番号 |
64601-11-2 |
|---|---|
分子式 |
C7H11LiO4 |
分子量 |
166.1 g/mol |
IUPAC名 |
lithium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Li/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
GZNFPEAFSCABAC-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC(=O)CCCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



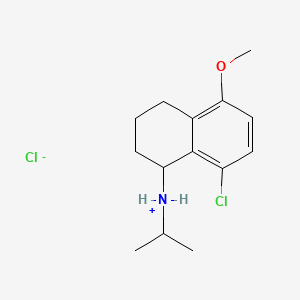

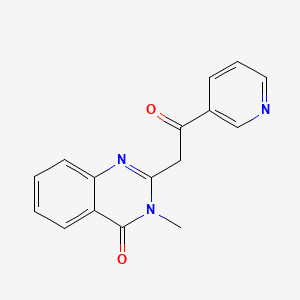
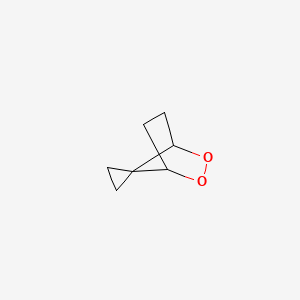
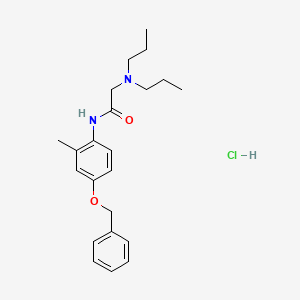
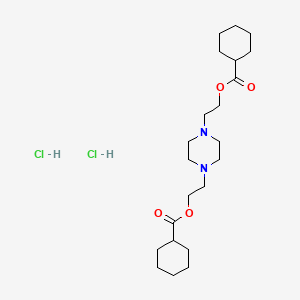


![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
